tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Overview
Description
tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate: is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . It is primarily used in research and development within the pharmaceutical and chemical industries .
Mechanism of Action
Target of Action
Similar compounds have been used in the design and synthesis of ccr3 antagonists , suggesting potential targets within the chemokine receptor family.
Biochemical Pathways
If it acts as a ccr3 antagonist like its structural analogs , it could potentially influence chemokine signaling pathways, affecting cellular responses such as chemotaxis and inflammation.
Result of Action
If it acts as a CCR3 antagonist, it could potentially inhibit chemokine-induced cellular responses, but this is purely speculative based on the actions of structurally similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for this compound are not widely documented in publicly available sources. it is generally produced in research laboratories and specialized chemical manufacturing facilities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure .
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties and as a precursor for drug development .
Industry: In the chemical industry, it is used in the development of new materials and as a reagent in various chemical processes .
Comparison with Similar Compounds
- tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
- tert-Butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Uniqueness: tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-8-5-6-13(4,10(14)16)9(15)7-8/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGRPEXKXVOSTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=O)N(C2=O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122539 | |
Record name | 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 4-methyl-3,5-dioxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007920-45-6 | |
Record name | 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 4-methyl-3,5-dioxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 4-methyl-3,5-dioxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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